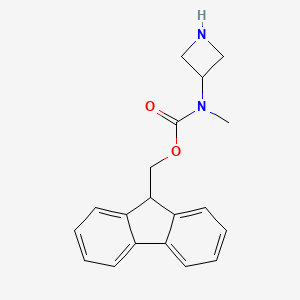
4-((2-Aminoethyl)sulfonyl)thiomorpholine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Aminoethyl)sulfonyl)thiomorpholine 1-oxide is a chemical compound with the molecular formula C6H14N2O2S. It is known for its unique structure, which includes a thiomorpholine ring substituted with an aminoethylsulfonyl group and an oxide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Aminoethyl)sulfonyl)thiomorpholine 1-oxide typically involves the reaction of thiomorpholine with an aminoethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Aminoethyl)sulfonyl)thiomorpholine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxide group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((2-Aminoethyl)sulfonyl)thiomorpholine 1-oxide is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-((2-Aminoethyl)sulfonyl)thiomorpholine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular pathways, affecting various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide
- 2-(1,1-Dioxothiomorpholino)ethylamine
- 4-Thiomorpholineethanamine, 1,1-dioxide
Uniqueness
4-((2-Aminoethyl)sulfonyl)thiomorpholine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H14N2O3S2 |
|---|---|
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
2-[(1-oxo-1,4-thiazinan-4-yl)sulfonyl]ethanamine |
InChI |
InChI=1S/C6H14N2O3S2/c7-1-6-13(10,11)8-2-4-12(9)5-3-8/h1-7H2 |
Clave InChI |
NFISCHNDKJCBHA-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)CCN1S(=O)(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


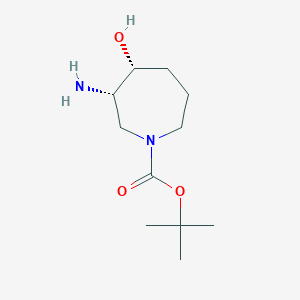

![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)


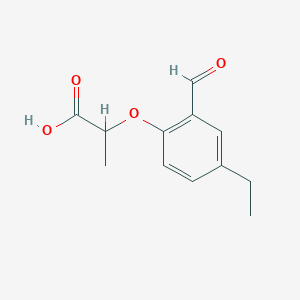
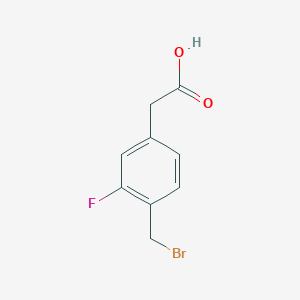
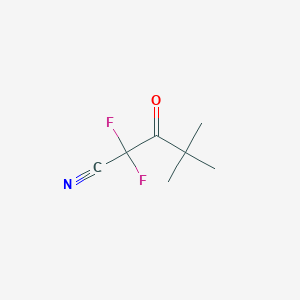

![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)

![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)

